molecular formula C8H4N4O2 B15070582 7-Nitro-1H-indazole-3-carbonitrile

7-Nitro-1H-indazole-3-carbonitrile

Cat. No.: B15070582
M. Wt: 188.14 g/mol
InChI Key: BGESFNOSUWBTEW-UHFFFAOYSA-N
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Description

7-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The presence of a nitro group at the 7-position and a cyano group at the 3-position makes this compound particularly interesting for medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-indazole-3-carbonitrile typically involves the nitration of 1H-indazole-3-carbonitrile. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer nitrating agents and solvents can be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 7-Amino-1H-indazole-3-carbonitrile.

    Substitution: Various substituted indazole derivatives.

    Cyclization: Polycyclic heterocycles.

Scientific Research Applications

7-Nitro-1H-indazole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Nitro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage. Additionally, the compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 7-Nitro-1H-indazole-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development .

Biological Activity

7-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C8H6N4O2
  • Molecular Weight : 178.16 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that 7-nitro-1H-indazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 μM against various strains, suggesting a potent bactericidal effect .

Compound Target Bacteria MIC (μM)
This compoundStaphylococcus aureus62.5
This compoundEscherichia coli125

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies revealed that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Study :
In a recent study, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 μM. Additionally, flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It has shown promise in reducing inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
  • DNA Interaction : Some studies suggest that it can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at various positions on the indazole ring can significantly affect its potency and selectivity against different biological targets. For instance, substituents at the carbonitrile group enhance its antimicrobial properties while maintaining low toxicity profiles .

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

7-nitro-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H4N4O2/c9-4-6-5-2-1-3-7(12(13)14)8(5)11-10-6/h1-3H,(H,10,11)

InChI Key

BGESFNOSUWBTEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2C#N

Origin of Product

United States

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